molecular formula C9H8FN3O3S B14240636 1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea CAS No. 341036-35-9

1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea

Cat. No.: B14240636
CAS No.: 341036-35-9
M. Wt: 257.24 g/mol
InChI Key: XCVGTVUQQPQFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are known for their diverse applications in organic synthesis and pharmaceutical industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea typically involves the reaction of 2-fluoro-5-nitroaniline with acetyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system.

    Pathways Involved: The compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

1-Acetyl-3-(2-fluoro-5-nitrophenyl)thiourea can be compared with other thiourea derivatives:

Properties

CAS No.

341036-35-9

Molecular Formula

C9H8FN3O3S

Molecular Weight

257.24 g/mol

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]acetamide

InChI

InChI=1S/C9H8FN3O3S/c1-5(14)11-9(17)12-8-4-6(13(15)16)2-3-7(8)10/h2-4H,1H3,(H2,11,12,14,17)

InChI Key

XCVGTVUQQPQFJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.